Biotin-PEG4-S-S-acid

Description

The exact mass of the compound Biotin-PEG(4)-SS-COOH is 654.24269258 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

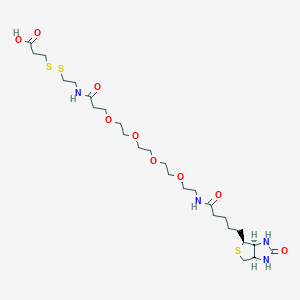

2D Structure

Properties

IUPAC Name |

3-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35)/t20-,21-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNDTQMSDEJOG-WATLYSKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N4O9S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-S-S-acid: A Cleavable Biotinylation Reagent for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-S-S-acid, a versatile and cleavable biotinylation reagent. It is designed to be an essential resource for researchers in proteomics, drug delivery, and various life science disciplines who require precise labeling and reversible capture of biomolecules. This document details the reagent's core properties, provides structured data, outlines experimental protocols, and visualizes key workflows.

Core Concepts and Chemical Properties

This compound is a heterobifunctional crosslinker that incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. A critical feature of this reagent is the disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under reducing conditions.

The biotin group provides a powerful handle for the purification and detection of labeled molecules due to its exceptionally strong and specific interaction with streptavidin. The PEG4 spacer is a hydrophilic chain of four ethylene glycol units that enhances the water solubility of the reagent and the resulting conjugate, minimizing aggregation and steric hindrance. This extended spacer arm facilitates the interaction between the biotin tag and streptavidin. The terminal carboxylic acid allows for the covalent attachment of the reagent to primary amines on target molecules, such as proteins, peptides, or modified nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved via activation with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).

The presence of a disulfide (S-S) bond is what makes this compound a "cleavable" or "reducible" linker. This bond can be readily broken by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[1] This feature is particularly advantageous in applications where the recovery of the labeled molecule from streptavidin is desired without the use of harsh, denaturing conditions that could compromise its biological activity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C26H46N4O9S3 | [2] |

| Molecular Weight | 654.9 g/mol | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, and water | [3] |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in common research applications.

Amine Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES) at pH 7.2-8.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

-

Add a 1.5-fold molar excess of both EDC and NHS stock solutions to the this compound.

-

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

-

-

Protein Conjugation:

-

Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Add the activated this compound mixture to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Affinity Purification and Cleavage of Biotinylated Proteins

This protocol outlines the capture of a biotinylated protein using streptavidin-agarose beads and the subsequent elution via cleavage of the disulfide bond.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose beads

-

Binding/Wash Buffer: PBS with 0.1% Tween-20, pH 7.4

-

Elution Buffer: 50 mM DTT in PBS, pH 8.5

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-agarose beads and transfer the desired amount to a new tube.

-

Wash the beads three times with Binding/Wash Buffer by centrifugation and resuspension.

-

-

Binding of Biotinylated Protein:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

-

-

Washing:

-

Centrifuge the beads to pellet them and remove the supernatant.

-

Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution by Cleavage:

-

After the final wash, add Elution Buffer to the beads.

-

Incubate for 30-60 minutes at 37°C with occasional vortexing to release the captured protein from the beads by reducing the disulfide bond.

-

Centrifuge the beads and collect the supernatant containing the purified, now biotin-free, protein.

-

Mandatory Visualizations

Bioconjugation and Cleavage Workflow

The following diagram illustrates the overall workflow for labeling a target protein with this compound, followed by affinity purification and cleavage.

References

- 1. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 3. Detection and Quantification of Biotinylated Proteins for TurboID-Based Proximity Labeling Mass Spectrometry in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Biotin-PEG4-S-S-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-S-S-acid, a versatile bifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its application in labeling and affinity purification of biomolecules.

Core Structure and Properties

This compound is a chemical modification reagent that features three key functional components: a biotin moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a disulfide bond that allows for cleavable conjugation. The terminal carboxylic acid group enables its conjugation to primary amine-containing molecules.

Chemical Structure

The fundamental structure of this compound consists of a biotin molecule linked through a PEG4 spacer to a dithiol-containing propionic acid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various suppliers.[1][2]

| Property | Value |

| Molecular Formula | C26H46N4O9S3 |

| Molecular Weight | 654.9 g/mol |

| CAS Number | 1380166-80-2 |

| Appearance | White to off-white solid or viscous oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in Water, DMSO, DMF |

| Storage Conditions | -20°C, desiccated |

Key Applications and Principles

This compound is a powerful tool for researchers due to its unique combination of features:

-

Biotin Moiety: Allows for strong and specific binding to avidin and streptavidin, forming the basis for highly selective affinity purification and detection assays.

-

PEG4 Spacer: The hydrophilic polyethylene glycol spacer increases the water solubility of the molecule and its conjugates. It also provides a flexible arm that minimizes steric hindrance between the biotin and the conjugated molecule, facilitating efficient binding to streptavidin.

-

Cleavable Disulfide Bond: The disulfide (-S-S-) bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2] This feature is crucial for applications where the release of the biotinylated molecule from the streptavidin matrix is desired.

-

Carboxylic Acid Group: This functional group allows for the covalent attachment of the linker to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to proteins, subsequent affinity purification, and the final elution of the target protein.

Protocol for Biotinylation of Proteins with this compound via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to primary amines on a target protein.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These solutions are not stable and should be used immediately.

-

-

Activation of Carboxylic Acid:

-

Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution.

-

Add EDC and NHS (or Sulfo-NHS) to the reaction mixture to a final concentration of 2-5 mM and 5-10 mM, respectively.

-

-

Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, non-reacted this compound and byproducts by dialysis against PBS or by using a desalting column.

Protocol for Affinity Purification of Biotinylated Proteins

This protocol outlines the capture of the biotinylated protein using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein from the previous step

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash Buffer: PBS with 0.05% Tween-20 (PBST)

-

Magnetic separator or centrifuge

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads and transfer the desired amount to a new tube.

-

Equilibration: Wash the beads three times with an excess of Binding/Wash Buffer. Use a magnetic separator or centrifugation to pellet the beads between washes.

-

Binding: Add the biotinylated protein solution to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

Protocol for Cleavage and Elution of Target Proteins

This protocol describes the release of the captured protein from the streptavidin beads by cleaving the disulfide bond.

Materials:

-

Protein-bound streptavidin beads

-

Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS, pH 8.0-8.5

-

Alkylation Solution (optional): 100 mM Iodoacetamide (IAA) in PBS

Procedure:

-

Elution: Resuspend the protein-bound beads in the Elution Buffer.

-

Incubation: Incubate for 30-60 minutes at 37-50°C with gentle shaking to cleave the disulfide bond.

-

Collection: Pellet the beads and carefully collect the supernatant containing the eluted protein.

-

Alkylation (Optional but Recommended): To prevent re-formation of disulfide bonds, the free thiols on the eluted protein can be alkylated by adding IAA to a final concentration of 10-20 mM and incubating for 30 minutes at room temperature in the dark.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the reversible biotinylation of proteins and other biomolecules. Its cleavable disulfide bond, combined with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for a wide range of applications in life sciences and drug development, particularly in the isolation and identification of protein interaction partners and the development of targeted drug delivery systems. Careful consideration of the experimental conditions outlined in this guide will enable researchers to harness the full potential of this powerful bioconjugation reagent.

References

Biotin-PEG4-S-S-acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Biotin-PEG4-S-S-acid is a versatile molecule widely utilized in bioconjugation, drug delivery, and diagnostic applications. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce steric hindrance, and a cleavable disulfide bond, offering a mechanism for controlled release. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its effective use in research and development.

Core Properties of this compound

This compound's unique trifunctional design dictates its behavior in various experimental conditions. The biotin group ensures strong and specific binding, the PEG4 spacer imparts favorable solubility characteristics, and the disulfide bond provides a strategic cleavage site.

Solubility Profile

The solubility of this compound is a crucial factor for its handling and application in aqueous and organic media. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous solutions compared to non-PEGylated biotin compounds.[1][2][3][][5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the table below summarizes the known solubility of structurally similar Biotin-PEG compounds in commonly used laboratory solvents. This information serves as a strong indicator of the expected solubility of this compound.

| Solvent | Reported Solubility of Similar Biotin-PEG Compounds |

| Water | Good solubility is expected due to the hydrophilic PEG spacer. A similar compound, Biotin-PEG4-NHS Ester, is soluble in water at 10 mg/mL. Biotin-PEG4-amine also exhibits water solubility. |

| Dimethyl Sulfoxide (DMSO) | High solubility is anticipated. Biotin-PEG4-acid and Biotin-PEG4-S-S-NHS are reported to be soluble in DMSO. DBCO-PEG4-Biotin is soluble in DMSO at 100 mg/mL. |

| Dimethylformamide (DMF) | Good solubility is expected. Biotin-PEG4-acid and Biotin-PEG4-S-S-NHS are reported to be soluble in DMF. |

| Dichloromethane (DCM) | Soluble. |

| Ethanol | Soluble. |

Stability Profile

The stability of this compound is influenced by temperature, pH, and the presence of reducing agents. Understanding these factors is critical for its proper storage and to ensure its integrity throughout experimental procedures.

Storage and Thermal Stability

For long-term storage, it is recommended to store this compound and related compounds desiccated at -20°C. Products are typically shipped at ambient temperature, indicating short-term stability at room temperature. The biotin-avidin interaction itself is remarkably stable to extremes of pH, organic solvents, and other denaturing agents, suggesting the biotin moiety is robust. The binding of biotin to avidin and streptavidin has been shown to significantly increase their thermal stability, with the midpoint of thermally induced denaturation reaching as high as 112-117°C.

pH-Dependent Stability

The stability of the disulfide bond is pH-dependent. While stable under neutral and acidic conditions, disulfide bonds can undergo exchange reactions under alkaline conditions, especially in the presence of free thiols. The ester linkage in NHS-ester containing biotin-PEG reagents is susceptible to hydrolysis, particularly at neutral to alkaline pH. For instance, the hydrolysis half-life of sulpho-NHS-LC-biotin is below 15 minutes at pH values above 8.0, but exceeds 2 hours at pH values below 6.5. This highlights the importance of preparing aqueous solutions of such reagents immediately before use and performing conjugations at an optimal pH, typically between 7 and 9 for reactions with primary amines.

Stability in the Presence of Reducing Agents

A key feature of this compound is the cleavable disulfide bond. This bond is readily reduced by various reducing agents, allowing for the controlled release of the biotin moiety from its conjugate.

| Reducing Agent | Typical Cleavage Conditions |

| Dithiothreitol (DTT) | 50mM DTT for 2 hours at room temperature or 30 minutes at 50°C. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Can be used to cleave the disulfide bond. A concentration of 20 mM TCEP has been used for 60 minutes at 37°C to cleave NHS-SS-biotin labeled proteins. |

| β-mercaptoethanol (BME) | Can be used to cleave the disulfide bond. |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline methodologies for assessing the solubility and stability of this compound.

Protocol for Quantitative Solubility Determination

This protocol is adapted from general methods for determining the solubility of PEGylated compounds and can be applied to this compound.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.

-

Preparation of Saturated Solutions: In separate vials, add an excess amount of the stock solution to a known volume of the desired test solvents (e.g., water, various aqueous buffers at different pH values). Ensure a visible precipitate is present.

-

Equilibration: Tightly seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant without disturbing the pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved this compound in the supernatant. This can be achieved using methods such as:

-

UV-Vis Spectrophotometry: Measure the absorbance at the characteristic wavelength for the biotin moiety (around 260 nm). A standard curve with known concentrations of the compound should be generated for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the compound. This method is particularly useful for complex mixtures and can also be used to assess purity.

-

Protocol for Assessing Disulfide Bond Stability and Cleavage

This protocol outlines a general method to evaluate the stability of the disulfide bond under various conditions and to monitor its cleavage by reducing agents.

-

Sample Preparation: Prepare solutions of this compound in different buffers with varying pH values (e.g., pH 4, 7, 9). For thermal stability, incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for various time points.

-

Cleavage Reaction: To test for cleavage, add a reducing agent (e.g., DTT, TCEP) to the solutions at a defined concentration and incubate for different time intervals.

-

Analysis of Intact and Cleaved Molecule: The extent of disulfide bond cleavage can be monitored using several analytical techniques:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the intact this compound from its cleaved products. The disappearance of the peak corresponding to the intact molecule and the appearance of new peaks for the cleavage products can be monitored over time.

-

Mass Spectrometry (MS): Mass spectrometry can be used to identify the intact molecule and its cleavage products by their respective mass-to-charge ratios, providing definitive confirmation of disulfide bond reduction.

-

Ellman's Assay: This colorimetric assay can be used to quantify the free sulfhydryl groups generated upon the reduction of the disulfide bond. The assay involves the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with free thiols, which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Visualizations

Chemical Structure and Cleavage of this compound

Caption: Structure and reductive cleavage of this compound.

Experimental Workflow for Stability Analysis

Caption: Workflow for assessing the stability of this compound.

References

A Technical Guide to Disulfide Bond Cleavage in Biotin Linkers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical process of disulfide bond cleavage in biotin linkers, a cornerstone technique in affinity purification, proteomics, and the development of antibody-drug conjugates (ADCs). Understanding the nuances of this reversible covalent linkage is paramount for the successful isolation and analysis of target biomolecules. This document provides a comprehensive overview of the cleavage mechanisms, a comparative analysis of common reducing agents, detailed experimental protocols, and visualizations of key processes.

The Chemistry of Disulfide Bond Cleavage

The cleavage of a disulfide bond (S-S) in biotin linkers is predominantly achieved through a mechanism known as thiol-disulfide exchange.[1][2] This reaction involves the nucleophilic attack of a thiolate anion (RS⁻) from a reducing agent on one of the sulfur atoms of the disulfide bond. This attack forms a transient mixed disulfide intermediate, which is subsequently resolved by another thiol, ultimately yielding two free thiol groups and the oxidized form of the reducing agent.[1][2] The efficiency of this process is influenced by several factors, including the concentration and type of reducing agent, pH, temperature, and the steric hindrance around the disulfide bond.[3]

The reaction is most efficient at a pH that is slightly above the pKa of the thiol group in the reducing agent, as this ensures a sufficient concentration of the reactive thiolate anion. For thiol-based reducing agents like DTT and BME, the optimal pH is typically in the range of 7.5 to 8.5.

dot

References

The Strategic Advantage of Hydrophilic PEG Spacers in Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in a vast array of life science applications. The unparalleled affinity of the biotin-streptavidin interaction provides a robust and versatile tool for detection, purification, and immobilization. However, the efficiency and specificity of these applications can be significantly hampered by factors such as steric hindrance, poor solubility of biotinylated conjugates, and non-specific binding. The incorporation of a hydrophilic polyethylene glycol (PEG) spacer arm between the biotin moiety and the reactive group of the biotinylation reagent has emerged as a critical innovation to overcome these challenges. This technical guide provides a comprehensive overview of the benefits of using hydrophilic PEG spacers in biotinylation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their biotinylation-based assays and therapeutic development.

Introduction: The Role of Spacers in Biotinylation

The remarkable strength of the non-covalent interaction between biotin and avidin or streptavidin (with a dissociation constant, Kd, in the femtomolar range) is the foundation of numerous biotechnological assays.[1] However, the biotin binding sites in streptavidin are located deep within the protein structure.[2] This can create a significant challenge when biotin is directly attached to a large biomolecule, leading to steric hindrance that impedes the binding of the biotinylated molecule to streptavidin.[2][3] To mitigate this, a spacer arm is incorporated into the biotinylation reagent to distance the biotin from the target molecule.

While simple hydrocarbon spacers can provide this distance, they are often hydrophobic, which can lead to decreased solubility and aggregation of the biotinylated conjugate.[4] Hydrophilic PEG spacers have been developed to not only provide the necessary spacing but also to confer several advantageous physicochemical properties to the resulting conjugate.

Core Benefits of Hydrophilic PEG Spacers

The integration of a hydrophilic PEG spacer into biotinylation reagents offers a multi-faceted approach to enhancing the performance of biotin-based applications. These benefits are primarily centered around improving the accessibility of the biotin moiety and modifying the overall properties of the biotinylated molecule.

Reduction of Steric Hindrance

The flexible and extended nature of the PEG spacer arm physically separates the biotin from the surface of the labeled molecule, allowing it to more readily access the deep binding pockets of avidin or streptavidin. This reduction in steric hindrance leads to more efficient binding and a higher signal in detection assays. The length of the PEG spacer can be optimized for specific applications, with longer chains providing greater flexibility and reach.

Increased Solubility and Reduced Aggregation

PEG is a highly hydrophilic polymer that imparts its water-soluble character to the molecules it is conjugated to. This is particularly beneficial when biotinylating hydrophobic proteins or antibodies, as it can prevent aggregation and precipitation during labeling, purification, and storage. Improved solubility ensures that the biotinylated conjugate remains in a monomeric and active state, which is crucial for reliable experimental results and the formulation of therapeutic agents.

Minimization of Non-Specific Binding

The hydrophilic and bio-inert nature of PEG helps to create a hydration layer around the biotinylated molecule, which repels the non-specific adsorption of other proteins and biomolecules. This "stealth" effect is critical in applications such as immunoassays and in vivo imaging, where minimizing background noise is essential for achieving high sensitivity and specificity. Studies have shown a significant decrease in non-specific binding to surfaces coated with PEGylated molecules.

Quantitative Data Presentation

The advantages of using a hydrophilic PEG spacer in biotinylation can be quantified through various experimental parameters. The following tables summarize representative data from the literature, comparing key performance indicators for biotinylation with and without a PEG spacer.

Table 1: Comparative Binding Affinity of Biotin and PEGylated Biotin to Streptavidin

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| Free Biotin | ~ 1 x 10⁻¹⁵ M | Various | |

| Biotinylated IgG (No Spacer) | Lower Affinity (Qualitative) | Competitive ELISA | |

| Biotin-PEG Conjugates | Kd may slightly increase with very long spacers, but steric benefits outweigh this. | Functional Assays |

Table 2: Impact of PEG Spacer on the Solubility of Biotinylated Proteins

| Biotinylation Reagent | Protein | Solubility | Observation | Reference |

| NHS-Biotin (No Spacer) | Antibody | Prone to aggregation | Hydrophobic nature of biotin can reduce solubility. | |

| NHS-PEG4-Biotin | Antibody | Increased solubility, less aggregation | The hydrophilic PEG spacer counteracts the hydrophobicity of biotin. |

Table 3: Reduction of Non-Specific Binding with PEG Spacers

| Surface Coating | Non-Specific Protein Adsorption | Method | Reference |

| Uncoated | High | Quartz Crystal Microbalance with Dissipation (QCM-D) | |

| Biotin (No Spacer) | Moderate | QCM-D | |

| Biotin-PEG (5k MW) | Significantly Reduced/Prevented | QCM-D |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to biotinylation and the assessment of its efficiency, highlighting the use of PEGylated reagents.

Protocol for Amine-Reactive Biotinylation of an Antibody using NHS-PEG4-Biotin

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with NHS-PEG4-Biotin. A parallel experiment with a non-PEGylated NHS-Biotin can be performed for comparison.

Materials:

-

Antibody (IgG) solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

-

NHS-PEG4-Biotin (e.g., Thermo Scientific™ EZ-Link™ NHS-PEG4-Biotin)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Antibody: Dissolve or dialyze the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10 mg/mL.

-

Biotinylation Reaction:

-

Calculate the required volume of the biotinylation reagent to achieve a 20-fold molar excess over the antibody. The optimal molar ratio may need to be determined empirically.

-

Add the calculated volume of the dissolved NHS-PEG4-Biotin to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against PBS.

-

Quantify Biotin Incorporation: Determine the degree of biotinylation using the HABA assay (see Protocol 4.2).

Protocol for Quantifying Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the amount of biotin incorporated into a protein.

Materials:

-

HABA/Avidin solution (available in commercial kits, e.g., Thermo Scientific™ Pierce™ Biotin Quantitation Kit)

-

Biotinylated protein sample (purified)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Spectrophotometer capable of measuring absorbance at 500 nm

-

Cuvettes or 96-well microplate

Procedure (Cuvette Format):

-

Prepare HABA/Avidin Solution: Reconstitute the HABA/Avidin premix according to the manufacturer's instructions.

-

Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is the initial absorbance (A₅₀₀, initial).

-

Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette. Mix gently by inverting the cuvette.

-

Final Measurement: Incubate for 2 minutes at room temperature and then measure the absorbance at 500 nm. This is the final absorbance (A₅₀₀, final).

-

Calculation:

-

Calculate the change in absorbance: ΔA₅₀₀ = A₅₀₀, initial - A₅₀₀, final.

-

Calculate the concentration of biotin using the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (typically provided by the kit manufacturer).

-

Determine the moles of biotin per mole of protein by dividing the molar concentration of biotin by the molar concentration of the protein.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the benefits of hydrophilic PEG spacers in biotinylation.

Caption: Overcoming Steric Hindrance with a PEG Spacer.

Caption: Enhanced Solubility with a Hydrophilic PEG Spacer.

Caption: Experimental Workflow for Antibody Biotinylation.

Conclusion

The incorporation of a hydrophilic PEG spacer in biotinylation reagents represents a significant advancement in the field of bioconjugation. By effectively addressing the key challenges of steric hindrance, poor solubility, and non-specific binding, PEGylated biotinylation reagents empower researchers to achieve more reliable, sensitive, and specific results in a wide range of applications. From fundamental research in proteomics and cell biology to the development of targeted therapeutics and diagnostics, the strategic use of hydrophilic PEG spacers is instrumental in unlocking the full potential of the powerful biotin-streptavidin interaction. This guide provides the foundational knowledge, quantitative insights, and practical protocols to enable researchers, scientists, and drug development professionals to harness these benefits in their work.

References

An In-depth Technical Guide to Cell Surface Protein Labeling Using Biotin-PEG4-S-S-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cell Surface Proteome

The dynamic landscape of the cell surface proteome plays a pivotal role in cellular communication, signaling, and the development of therapeutic interventions. Biotin-PEG4-S-S-acid is a powerful tool for the selective labeling and subsequent isolation of these crucial proteins. This reagent features three key components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on proteins, a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a cleavable disulfide bond that allows for the mild elution of captured proteins.[1][2] This guide provides a comprehensive overview of the principles, quantitative data, experimental protocols, and relevant signaling pathways associated with the use of this compound for cell surface protein labeling.

Principle of the Method

The methodology involves a multi-step process that begins with the covalent labeling of cell surface proteins on intact cells, followed by cell lysis, affinity purification of the biotinylated proteins, and finally, elution of the captured proteins for downstream analysis.

Workflow Overview:

Quantitative Data

Table 1: Performance Metrics of Cleavable Biotinylation Reagents

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | Varies by cell type and protein | Dependent on the abundance of accessible primary amines on the cell surface. |

| Streptavidin Bead Binding Capacity | 15-30 µg biotinylated protein per mL of resin | This is a general capacity and can vary between manufacturers.[3] |

| Disulfide Bond Cleavage Efficiency | >95% | Achievable with reducing agents like DTT or TCEP under optimal conditions.[4] |

| Protein Recovery | Variable | Dependent on the efficiency of each step, from labeling to elution. |

Detailed Experimental Protocols

Cell Surface Biotinylation

This protocol outlines the steps for labeling cell surface proteins on adherent cells.

Materials:

-

Cells cultured in appropriate vessels (e.g., 10 cm dishes)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching Buffer: 100 mM glycine in PBS, ice-cold

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors

Procedure:

-

Grow cells to 80-90% confluency.

-

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

-

Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution to a final concentration of 0.5 mg/mL in ice-cold PBS.

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate on a rocking platform for 30 minutes at 4°C.

-

Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer, incubating for 5 minutes during each wash to ensure complete quenching of unreacted biotin.

-

Proceed immediately to cell lysis or store the plate at -80°C.

Affinity Purification of Biotinylated Proteins

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

-

Cell lysate from biotinylated cells

-

Streptavidin-conjugated magnetic beads

-

Binding/Wash Buffer: PBS with 0.1% Tween-20

-

Magnetic rack

Procedure:

-

Lyse the biotinylated cells in Lysis Buffer on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

While the cells are lysing, prepare the streptavidin beads. Resuspend the beads in the storage buffer and transfer the desired amount to a new tube.

-

Place the tube on a magnetic rack to pellet the beads, and then discard the supernatant.

-

Wash the beads three times with Binding/Wash Buffer, each time pelleting the beads on the magnetic rack and removing the supernatant.

-

After the final wash, resuspend the beads in Binding/Wash Buffer.

-

Add the cleared cell lysate to the prepared streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Pellet the beads on the magnetic rack and discard the supernatant.

-

Wash the beads five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

Elution of Captured Proteins

This protocol details the cleavage of the disulfide bond to release the captured proteins.

Materials:

-

Beads with bound biotinylated proteins

-

Elution Buffer: 50 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in PBS

-

Sample buffer for downstream analysis (e.g., SDS-PAGE sample buffer)

Procedure:

-

After the final wash of the affinity purification step, remove all residual wash buffer.

-

Add Elution Buffer to the beads.

-

Incubate at 37-50°C for 30-60 minutes with occasional vortexing to facilitate the cleavage of the disulfide bond.

-

Pellet the beads on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

-

The eluted proteins are now ready for downstream analysis. For Western blotting, add an equal volume of 2x SDS-PAGE sample buffer.

Downstream Analysis

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

For a global analysis of the cell surface proteome, the eluted proteins can be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

On-Bead Digestion Protocol:

-

After the final wash of the affinity purification, resuspend the beads in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce the disulfide bonds with DTT or TCEP and alkylate with iodoacetamide.

-

Dilute the urea concentration to less than 2 M and add trypsin.

-

Incubate overnight at 37°C to digest the proteins.

-

Pellet the beads and collect the supernatant containing the peptides for LC-MS/MS analysis.

Signaling Pathway Visualizations

Cell surface biotinylation is instrumental in studying the dynamics of signaling receptors. Below are simplified diagrams of key signaling pathways that can be investigated using this technique.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR signaling is crucial for cell proliferation and survival. Cell surface biotinylation can be used to track the internalization and degradation of EGFR upon ligand binding.

Transforming Growth Factor-beta (TGF-β) Receptor Signaling

TGF-β signaling regulates a wide array of cellular processes, and its dysregulation is implicated in various diseases. The trafficking of TGF-β receptors from the cell surface is a key regulatory step.

References

- 1. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Biotin-PEG4-S-S-acid Conjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Biotin-PEG4-S-S-acid to molecules containing primary amines (e.g., proteins, antibodies, peptides, or amine-modified surfaces). This method utilizes a two-step carbodiimide crosslinking chemistry, which first activates the terminal carboxylic acid of the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The resulting amine-reactive NHS ester is then reacted with a primary amine to form a stable amide bond. The inclusion of a disulfide bond within the polyethylene glycol (PEG) spacer arm allows for the subsequent cleavage of the biotin tag from the conjugated molecule using reducing agents, a feature valuable in applications such as affinity purification and reversible immobilization.

Principle of the Reaction

The conjugation process is a two-step reaction that provides control over the coupling process and minimizes the undesirable side-reaction of protein-protein crosslinking.[1][2]

-

Activation of this compound: The carboxyl group on the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1] To increase the stability and efficiency of the reaction, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][3] This activation step is most efficient at a slightly acidic pH (4.5-6.0).

-

Conjugation to Primary Amines: The NHS ester of Biotin-PEG4-S-S readily reacts with primary amines (-NH₂) on the target molecule at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

Materials and Equipment

Reagents:

-

This compound

-

Molecule with primary amines (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer such as HEPES or Borate buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

(Optional) Reducing Agent for cleavage: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Equipment:

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Pipettes and tips

-

pH meter

-

Vortex mixer or rotator

-

Centrifuge

-

Spectrophotometer for protein concentration determination

-

(Optional) Chromatography system for purification

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific properties of the amine-containing molecule.

Part 1: Preparation of Reagents

-

Amine-containing Molecule Solution:

-

Prepare the amine-containing molecule in the Coupling Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.

-

-

This compound Stock Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10-50 mM stock solution.

-

-

EDC and NHS/Sulfo-NHS Stock Solutions:

-

Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare concentrated stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or ultrapure water. For example, 100 mM EDC and 100 mM NHS/Sulfo-NHS. These solutions are not stable and should be used promptly.

-

Part 2: Two-Step Conjugation Reaction

Step 1: Activation of this compound

-

In a reaction tube, add the desired molar excess of this compound to an appropriate volume of Activation Buffer.

-

Add EDC and NHS (or Sulfo-NHS) to the this compound solution. A common starting point is a 1:2:2 molar ratio of this compound to EDC to NHS. For optimization, the molar excess of EDC and NHS relative to the biotin reagent can be varied.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Molecule

-

Immediately after activation, add the activated Biotin-PEG4-S-S-NHS ester solution to the prepared solution of the amine-containing molecule in Coupling Buffer.

-

The pH of the reaction mixture should be adjusted to 7.2-8.5 for optimal coupling to primary amines.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Part 3: Quenching and Purification

-

Quenching the Reaction:

-

Add Quenching Buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess biotin reagent and reaction byproducts by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

-

For larger scale purifications, size-exclusion chromatography (SEC) can be employed.

-

Part 4: (Optional) Cleavage of the Disulfide Bond

To cleave the disulfide bond and release the biotin tag, incubate the purified conjugate with a reducing agent:

-

Incubate with 50 mM DTT at 37°C for 30 minutes.

-

Alternatively, incubate with 20 mM TCEP at room temperature for 1 hour.

Quantitative Data Summary

The optimal molar ratios and reaction conditions should be empirically determined for each specific application. The following table provides a starting point for optimization.

| Parameter | Recommended Range | Reference |

| Activation Step | ||

| pH | 4.5 - 6.0 | |

| Molar Ratio (Biotin-acid:EDC:NHS) | 1:2:2 to 1:5:5 | |

| Reaction Time | 15 - 30 minutes | |

| Temperature | Room Temperature | |

| Coupling Step | ||

| pH | 7.2 - 8.5 | |

| Molar Excess of Biotin Reagent to Protein | 10- to 50-fold | |

| Reaction Time | 2 hours to overnight | |

| Temperature | Room Temperature or 4°C | |

| Quenching | ||

| Quenching Agent Concentration | 20 - 50 mM |

Visualizations

Caption: Chemical reaction pathway for the two-step conjugation.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive EDC or NHS/Sulfo-NHS | Use fresh, properly stored EDC and NHS/Sulfo-NHS. Equilibrate to room temperature before opening. |

| Incorrect buffer pH | Verify the pH of the Activation Buffer (4.5-6.0) and Coupling Buffer (7.2-8.5). | |

| Presence of primary amines in buffers | Use amine-free buffers (e.g., MES, PBS, HEPES, Borate) for the reaction. | |

| Hydrolysis of NHS ester | Perform the conjugation step immediately after the activation step. Keep reactions on ice if necessary to reduce hydrolysis. | |

| Protein Precipitation | High degree of modification | Reduce the molar excess of the biotin reagent. |

| Protein instability at reaction pH | Optimize the pH of the coupling buffer within the recommended range. | |

| Non-specific Binding | Inadequate quenching | Ensure complete quenching of the reaction with an excess of a primary amine-containing buffer. |

| Incomplete removal of excess biotin | Improve the purification step by using a desalting column with the appropriate molecular weight cutoff or by extending dialysis time. |

References

Application Note: Labeling Antibodies with Cleavable Biotin-PEG4-S-S-acid

Application Notes and Protocols for Affinity Purification using Biotin-PEG4-S-S-acid and Streptavidin Beads

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity purification is a powerful technique for isolating and purifying specific biomolecules from complex mixtures. The high-affinity interaction between biotin and streptavidin (K_d_ ≈ 10⁻¹⁴ M) is one of the most robust and widely used systems for this purpose.[1][2] This document provides detailed application notes and protocols for the use of Biotin-PEG4-S-S-acid, a versatile biotinylation reagent, in conjunction with streptavidin-coated beads for the efficient capture and subsequent release of target proteins.

The key feature of this compound is its cleavable disulfide (S-S) bond within the spacer arm. This allows for the gentle and specific elution of the captured protein from the streptavidin resin using reducing agents, leaving the biotin tag bound to the beads.[3] This is a significant advantage over traditional biotin-streptavidin systems that often require harsh, denaturing conditions for elution, which can compromise the structure and function of the purified protein.[4][5] The polyethylene glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting biotinylated protein, minimizing aggregation and reducing steric hindrance during binding to streptavidin.

Principle of the Method

The workflow involves three main stages:

-

Biotinylation: The target protein is covalently labeled with this compound. The carboxylic acid group of the reagent is activated to react with primary amines (e.g., lysine residues) on the surface of the protein.

-

Affinity Capture: The biotinylated protein is incubated with streptavidin-coated beads, allowing for the specific and strong binding of the protein to the beads. Unbound proteins and other contaminants are then washed away.

-

Elution: The disulfide bond in the linker is cleaved using a reducing agent, such as dithiothreitol (DTT), releasing the purified protein from the beads while the biotin moiety remains attached to the streptavidin.

Data Presentation

Table 1: Comparison of Elution Methods for Biotinylated Proteins from Streptavidin Beads

| Elution Method | Reagents | Conditions | Protein Yield | Purity | Activity of Eluted Protein | Reference |

| Cleavable Linker (Disulfide) | 50 mM DTT | Room temperature, 1-2 hours | High | High | High | |

| Competitive Elution | 25 mM Biotin | 95°C, 5 minutes | Moderate to High | Moderate | Variable | |

| Denaturing Conditions | 2% SDS, 8M Urea | Boiling | High | Moderate to High | Low to None | |

| Enzymatic Digestion | Trypsin | 37°C, overnight | High (peptides) | High | None (protein is digested) |

Experimental Protocols

Protocol 1: Biotinylation of Target Protein with this compound

This protocol describes the covalent labeling of a target protein containing accessible primary amine groups.

Materials:

-

Target protein (in an amine-free buffer, e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: 0.1 M MES, pH 4.7-6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Activation of this compound:

-

Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS in anhydrous DMSO or DMF.

-

In a separate tube, dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.

-

To the this compound solution, add EDC and NHS to a final concentration of 5 mM each. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the protein solution. A 20-fold molar excess of the biotin reagent over the protein is a good starting point, but this may require optimization.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Removal of Excess Biotin: Remove unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Biotinylated Protein using Streptavidin Beads

This protocol details the capture and elution of the biotinylated protein.

Materials:

-

Biotinylated target protein (from Protocol 1)

-

Streptavidin-coated magnetic or agarose beads

-

Binding/Wash Buffer: PBS with 0.05% Tween-20

-

Elution Buffer: 50 mM DTT in PBS, pH 7.5-8.5

-

Neutralization solution (optional, for downstream applications sensitive to DTT): e.g., iodoacetamide.

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin beads in the vial.

-

Transfer an appropriate amount of bead slurry to a new tube.

-

Wash the beads twice with an equal volume of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1000 x g for 1 minute).

-

-

Binding of Biotinylated Protein:

-

Add the biotinylated protein solution to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature with gentle end-over-end rotation.

-

-

Washing:

-

Separate the beads from the binding solution.

-

Wash the beads three times with 10-20 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove the supernatant.

-

Add 1-2 bed volumes of Elution Buffer to the beads.

-

Incubate for 1-2 hours at room temperature with gentle mixing to cleave the disulfide bond.

-

Separate the beads and collect the supernatant containing the purified protein.

-

-

Post-Elution Treatment (Optional): If the reducing agent interferes with downstream applications, it can be removed by dialysis or a desalting column. Alternatively, it can be neutralized by adding a molar excess of a thiol-reactive compound like iodoacetamide.

Visualizations

Caption: Workflow of affinity purification using a cleavable biotin linker.

Caption: Chemical and logical relationships in the purification process.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. fishersci.ie [fishersci.ie]

- 3. brefeldin-a.com [brefeldin-a.com]

- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

Elution of Biotinylated Proteins Using DTT and TCEP: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many biological assays, including protein purification, immunoassays, and drug discovery. For applications requiring the recovery of the biotinylated protein, the strength of this interaction presents a significant challenge. The use of biotinylation reagents with cleavable linkers, particularly those containing a disulfide bond, allows for the mild and efficient elution of the target protein under reducing conditions. This document provides detailed application notes and protocols for the elution of biotinylated proteins from streptavidin-coated supports using the reducing agents dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Mechanism of Action: Disulfide Bond Cleavage

The elution of proteins biotinylated with a disulfide-containing linker relies on the chemical reduction of the disulfide bond within the linker. This cleavage releases the protein from the biotin moiety, which remains bound to the streptavidin resin. Both DTT and TCEP are effective reducing agents for this purpose, but they operate through different mechanisms.

Dithiothreitol (DTT) , a thiol-containing reagent, reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The reaction is driven to completion by the formation of a stable six-membered ring containing an internal disulfide bond.

Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent. The phosphorus atom of TCEP directly attacks one of the sulfur atoms in the disulfide bond in a nucleophilic substitution reaction. Subsequent hydrolysis results in the cleavage of the disulfide bond and the formation of the highly stable TCEP oxide.[1] This reaction is irreversible and can proceed over a wider pH range compared to DTT.[2][3]

Comparative Overview of DTT and TCEP

| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Mechanism | Thiol-disulfide exchange | Nucleophilic attack by phosphorus |

| Effective pH Range | Limited to pH > 7 | Wide range, 1.5 - 8.5 |

| Stability | Prone to air oxidation | More resistant to air oxidation |

| Odor | Strong, unpleasant sulfur smell | Odorless |

| Interference | Can interfere with subsequent maleimide-based labeling | Generally does not interfere with maleimide chemistry |

| Reaction | Reversible | Irreversible |

Experimental Protocols

The following protocols are provided as a guide and may require optimization depending on the specific protein, biotinylation reagent, and experimental context. These protocols are intended for use with biotinylation reagents that incorporate a disulfide bond in the linker arm, such as NHS-SS-Biotin.

Protocol 1: Elution of Biotinylated Proteins using DTT

This protocol is suitable for the elution of proteins from streptavidin-coated beads where the biotin linker contains a disulfide bond.

Materials:

-

Streptavidin-coated beads with bound biotinylated protein

-

Elution Buffer A: 20 mM HEPES, pH 7.5, 100 mM NaCl, 100 mM DTT

-

Elution Buffer B: PBS, pH 7.4, supplemented with 50 mM DTT

-

Collection tubes

Procedure:

-

After the final wash of the streptavidin beads, remove the supernatant.

-

Add the desired DTT-containing elution buffer to the beads. (e.g., 100 µL of Elution Buffer A for every 50 µL of bead slurry).

-

Incubate the beads with the elution buffer. Incubation conditions can be varied:

-

Condition 1: 5-10 minutes at room temperature with gentle shaking.

-

Condition 2: 1 hour at room temperature with gentle agitation.

-

Condition 3: 2 hours at room temperature.

-

-

Separate the beads from the eluate using a magnetic stand or centrifugation.

-

Carefully collect the supernatant containing the eluted protein into a fresh collection tube.

-

For a more complete recovery, a second elution step can be performed by adding fresh elution buffer to the beads and repeating steps 3-5. The eluates can then be pooled.

-

Proceed with downstream applications. If necessary, DTT can be removed by dialysis or gel filtration.

Protocol 2: Elution of Biotinylated Proteins using TCEP

This protocol is an alternative to DTT elution and is often preferred due to the stability and effectiveness of TCEP.

Materials:

-

Streptavidin-coated beads with bound biotinylated protein

-

Elution Buffer C: 20 mM TCEP, 0.1% Rapigest, 30 mM NaCl, 50 mM Tris-HCl

-

Elution Buffer D: 50 mM TCEP in a suitable buffer (e.g., PBS or Tris-based buffer, pH 7.0-7.5)

-

Collection tubes

Procedure:

-

Following the final wash of the streptavidin beads, aspirate the wash buffer.

-

Resuspend the beads in the chosen TCEP-containing elution buffer.

-

Incubate the bead suspension under appropriate conditions:

-

Condition 1: 60 minutes at 37°C with mixing.

-

Condition 2: 4 hours at room temperature.

-

-

Pellet the beads using a magnetic separator or by centrifugation.

-

Transfer the supernatant containing the eluted protein to a new tube.

-

To maximize yield, a second elution can be performed with fresh elution buffer. The collected fractions can be combined.

-

The eluted protein is now ready for further analysis. TCEP generally does not need to be removed for downstream applications like mass spectrometry.

Summary of Elution Conditions

The following tables summarize various reported elution conditions for DTT and TCEP.

Table 1: DTT Elution Parameters

| DTT Concentration | Buffer Composition | Incubation Time | Incubation Temperature |

| 100 mM | 20 mM HEPES, pH 7.5, 100 mM NaCl | 5-10 min | Room Temperature |

| 50 mM | PBS, pH 7.4 | 1 hour | Room Temperature |

| 50 mM | Not specified | 2 hours | Room Temperature |

| 50 mM | Not specified | 30 min | 50°C |

Table 2: TCEP Elution Parameters

| TCEP Concentration | Buffer Composition | Incubation Time | Incubation Temperature |

| 20 mM | 0.1% Rapigest, 30 mM NaCl, 50 mM Tris-HCl | 60 min | 37°C |

| 50 mM | pH 7.0-7.5 buffer | 4 hours | Room Temperature |

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Experimental Workflow

Caption: Workflow for the elution of biotinylated proteins.

Mechanism of DTT-mediated Cleavage

Caption: DTT-mediated disulfide bond cleavage.

Mechanism of TCEP-mediated Cleavage

Caption: TCEP-mediated disulfide bond cleavage.

Troubleshooting and Considerations

-

Incomplete Elution: If the protein elution is incomplete, consider increasing the concentration of the reducing agent, extending the incubation time, or performing the incubation at a higher temperature (e.g., 37-50°C). One study noted that 50mM DTT at room temperature was insufficient to fully cleave the disulfide bond of a particular biotin probe, suggesting that harsher conditions may sometimes be necessary.

-

Protein Stability: Ensure that the chosen elution conditions (pH, temperature, presence of detergents) are compatible with the stability of the target protein.

-

Downstream Applications: TCEP is generally more compatible with downstream applications that are sensitive to thiols, such as maleimide-based chemistry. If DTT is used, it may need to be removed prior to such steps.

-

Buffer Composition: Avoid using buffers containing primary amines (e.g., Tris or glycine) during the biotinylation step with NHS-ester-based reagents, as they will compete with the labeling reaction. TCEP is reportedly less stable in phosphate buffers at neutral pH.

Conclusion

The use of cleavable biotinylation reagents containing disulfide linkers provides a powerful method for the affinity purification and subsequent recovery of target proteins. Both DTT and TCEP are effective reducing agents for cleaving these linkers and eluting the protein from streptavidin supports. The choice between DTT and TCEP will depend on the specific requirements of the experiment, including the nature of the protein, the downstream applications, and the desired reaction conditions. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively elute biotinylated proteins for a wide range of scientific and drug development applications.

References

- 1. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agscientific.com [agscientific.com]

- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Biotin-PEG4-S-S-acid in Immunoprecipitation followed by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for identifying and quantifying protein-protein interactions, elucidating cellular signaling pathways, and discovering potential drug targets.[1][2][3] The use of a cleavable biotinylated bait allows for efficient capture of protein complexes and their subsequent release under mild conditions, minimizing co-elution of antibodies and improving the quality of downstream mass spectrometry analysis.[4][5]

Biotin-PEG4-S-S-acid is a state-of-the-art reagent designed for this purpose. It features a biotin moiety for high-affinity binding to streptavidin-coated beads, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a disulfide bond that can be readily cleaved by reducing agents. This allows for the specific elution of the captured protein complexes, leaving the biotinylated bait and antibodies bound to the beads.

These application notes provide a comprehensive guide to utilizing this compound for the enrichment of protein complexes for subsequent mass spectrometric analysis. Detailed protocols for cell lysis, protein biotinylation, immunoprecipitation, and sample preparation for mass spectrometry are provided, along with representative data and visualizations of relevant signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from immunoprecipitation-mass spectrometry experiments targeting key signaling proteins. While these studies may have utilized similar cleavable biotin reagents, the data illustrates the expected outcomes and the types of quantitative information that can be obtained using the this compound workflow.

Table 1: Enrichment of Epidermal Growth Factor Receptor (EGFR) Interacting Proteins

| Protein | Gene | Function | Fold Change (EGF Stimulation vs. Control) |

| GRB2 | GRB2 | Adaptor protein | 4.6 |

| SHC1 | SHC1 | Adaptor protein | 3.8 |

| SOS1 | SOS1 | Guanine nucleotide exchange factor | 3.2 |

| STAT3 | STAT3 | Transcription factor | 2.9 |

| CBL | CBL | E3 ubiquitin ligase | 2.5 |

Data adapted from quantitative proteomics studies of the EGFR interactome.

Table 2: Identification of Proteins in the Tumor Necrosis Factor (TNF) Receptor Signaling Complex

| Protein | Gene | Function | Spectral Counts (TNFα Stimulation) |

| TRADD | TRADD | Adaptor protein | 125 |

| TRAF2 | TRAF2 | E3 ubiquitin ligase | 110 |

| RIPK1 | RIPK1 | Kinase, adaptor protein | 98 |

| cIAP1 | BIRC2 | E3 ubiquitin ligase | 85 |

| NEMO | IKBKG | Regulatory protein | 72 |

Data synthesized from studies on the TNF receptor signaling complex.

Table 3: Substrates of Src Kinase Identified by Phosphoproteomics

| Protein | Gene | Phosphorylation Site | Fold Change (Active Src vs. Kinase-Dead Src) |

| Cortactin | CTTN | Y421 | 8.2 |

| FAK1 | PTK2 | Y576 | 6.5 |

| Paxillin | PXN | Y118 | 5.9 |

| Caveolin-1 | CAV1 | Y14 | 4.7 |

| Connexin-43 | GJA1 | Y265 | 3.1 |

Representative data from phosphoproteomic analyses of Src kinase substrates.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

-

Cell Culture and Treatment: Grow cells to 80-90% confluency. If studying a specific signaling pathway, treat the cells with the appropriate ligand or inhibitor for the desired time. Include a negative control (untreated cells).

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Antibody Biotinylation with this compound

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethylformamide (DMF).

-

Antibody Preparation: Dialyze the antibody against PBS (pH 7.4) to remove any amine-containing buffers. Adjust the antibody concentration to 1-2 mg/mL.

-

Biotinylation Reaction: Add a 20-fold molar excess of the this compound stock solution to the antibody.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle rotation.

-

Removal of Excess Biotin: Remove unreacted this compound by dialysis against PBS or using a desalting column.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Immunoprecipitation

-

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, incubate the clarified cell lysate with non-biotinylated streptavidin beads for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

-

Immunoprecipitation Reaction: Add the biotinylated antibody to the pre-cleared lysate (typically 2-10 µg of antibody per 1 mg of total protein). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add streptavidin-coated magnetic or agarose beads to the lysate-antibody mixture. Incubate for 1 hour at 4°C with gentle rotation.

-